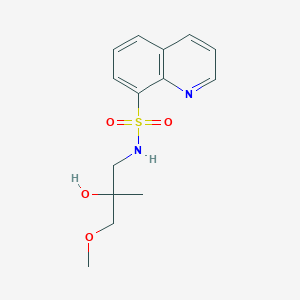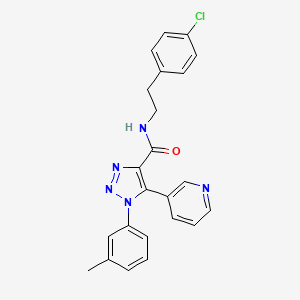
(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest due to their potential applications in various fields. Paper describes the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophene-2-carboxylates through a solvent-free reaction involving nucleophilic substitution. This method yields the desired products in 70–75% yield, indicating a relatively efficient process. Similarly, paper outlines the synthesis of polycyclic and multi-substituted thiophene derivatives using a SmI2-promoted three-component coupling reaction, followed by oxidative and dehydration steps to produce various functionalized thiophenes.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. While the papers do not directly analyze the structure of (1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate, they do provide information on related compounds. For instance, paper discusses the synthesis of 4,5-diacylthiophene-2-carboxylates and their subsequent elaboration to pyridazine-fused thiophenes, which suggests a degree of structural complexity and the possibility of creating polycyclic systems.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. Paper explores the reactions of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols, leading to the formation of thiophene-2,4-diols and subsequent O-alkylation and alkaline hydrolysis to produce 3,5-dialkoxythiophene-2-carboxylic acids. This demonstrates the reactivity of thiophene carboxylates and their ability to form diverse products. Paper also shows the reactivity of thiophene derivatives, including oxidative fragmentation and intramolecular Friedel–Crafts alkylations, which are useful for constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Although the papers provided do not detail the specific properties of (1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate, they do imply that the synthesized thiophene derivatives possess characteristics that could be leveraged in material science and organic synthesis. For example, the presence of various functional groups, as seen in the synthesized compounds in papers and , would affect properties such as solubility, boiling and melting points, and reactivity.
科学的研究の応用
Organic Synthesis and Chemical Functionalization
One significant application involves the use of thiophene derivatives in organic synthesis, particularly in distant functionalization reactions promoted by samarium diiodide. This method allows for the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, facilitating the synthesis of long-chain esters with remote functional groups. Such synthetic strategies have been applied to produce antiarthritis agents, components of shellac, and inhibitory agents of spore germination, highlighting the utility of these compounds in synthesizing complex organic molecules (Yang et al., 2000).
Material Science and Semiconductor Applications
In material science, thiophene derivatives are utilized in the development of polymer semiconductors. For instance, a copolymer of thiophene demonstrated stable electron transport performance in thin-film transistors, showcasing the potential of these materials in electronic and photovoltaic applications. This is particularly relevant for the fabrication of n-type organic thin-film transistors, a crucial component in the development of flexible and lightweight electronic devices (Zhuangqing Yan et al., 2013).
Antimicrobial and Anticancer Agents
Furthermore, the synthesis of phthalimide derivatives with thiophene moieties has been explored for their potential as antimicrobial and anticancer agents. The conjugation of thiophene with phthalimide via dithiocarbamate spacers has led to compounds that exhibit promising activity against cancer cells. This approach underscores the versatility of thiophene derivatives in medicinal chemistry, offering new pathways for the development of therapeutic agents (Shams A. Nadhum & M. H. Mohammed, 2020).
Environmental Sensing and Remediation
Thiophene-based metal-organic frameworks (MOFs) have been constructed for environmental sensing and pesticide removal. These MOFs exhibit high selectivity and sensitivity towards environmental contaminants, including Hg(II), Cu(II), and Cr(VI), demonstrating their potential as luminescent sensory materials for detecting hazardous substances. Additionally, their ability to trap and remove pesticides from waste solutions highlights their applicability in environmental remediation efforts (Yang Zhao et al., 2017).
将来の方向性
The future directions for the research on “(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicinal chemistry and material science .
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHLSCUZVFCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

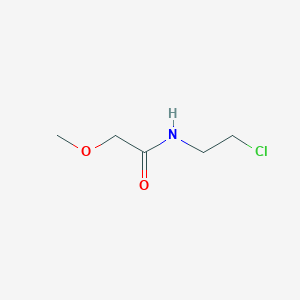

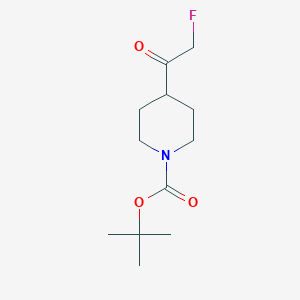
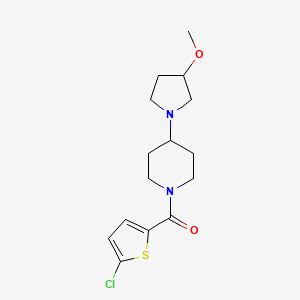
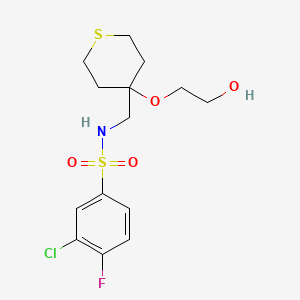
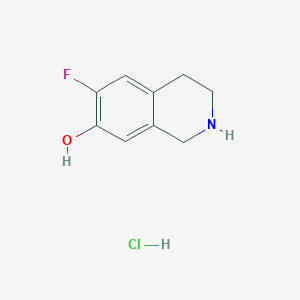
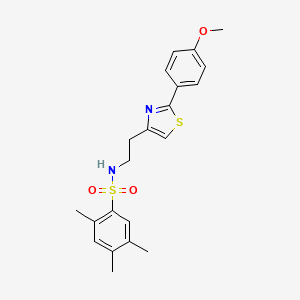
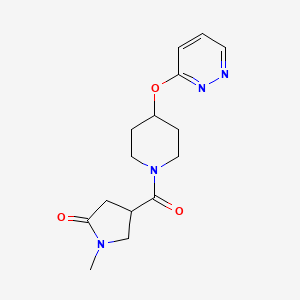


![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)
